LDL Cholesterol Reduction in Nonhuman Primates: LXR-623 Outperforms Simvastatin Monotherapy
In normolipidemic cynomolgus monkeys, LXR-623 (50 mg/kg/day) reduced LDL-cholesterol (LDLc) by 70–77%, exceeding the reduction achieved by simvastatin alone (20 mg/kg/day) [1]. Statistically significant decreases in LDLc were observed as early as day 7 and maximized at day 28 [1].
| Evidence Dimension | LDL cholesterol reduction |
|---|---|
| Target Compound Data | 70–77% reduction in LDLc (LXR-623, 50 mg/kg/day) |
| Comparator Or Baseline | Simvastatin, 20 mg/kg/day (reduction not explicitly quantified but reported as 'exceeded') |
| Quantified Difference | LXR-623 LDLc reduction exceeded simvastatin monotherapy |
| Conditions | Cynomolgus monkeys, 28-day oral dosing, normolipidemic |
Why This Matters
This demonstrates that LXR-623 can achieve superior LDLc lowering compared to a standard-of-care statin in a primate model, supporting its potential as an anti-atherosclerotic agent.
- [1] Wrobel J, Steffan R, Bowen SM, et al. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse. J Lipid Res. 2009;50(12):2358-2370. DOI: 10.1194/jlr.M900037-JLR200 View Source
